2'-Methoxy-5'-methylformanilide
Description
2'-Methoxy-5'-methylformanilide is an organic compound with the linear formula C₉H₁₁NO₂ and a molecular weight of 207.275 g/mol (CAS: 71862-03-8) . Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 2' position and a methyl group (-CH₃) at the 5' position, linked to a formamide (-NHCHO) functional group. This compound belongs to the anilide class, where the amide group is derived from formic acid. Its structural features make it a subject of interest in medicinal and synthetic chemistry, particularly in studies exploring substituent effects on physicochemical and biological properties.
Properties
CAS No. |
71862-03-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)formamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
QYGYXBLCKQDQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5’-methylformanilide typically involves the formylation of 2-methoxy-5-methylaniline. One common method is the Vilsmeier-Haack reaction, which uses N-methylformanilide and phosphorus oxychloride as reagents. The reaction proceeds under controlled conditions to ensure the selective formylation of the aniline derivative .
Industrial Production Methods
In industrial settings, the production of 2’-Methoxy-5’-methylformanilide may involve large-scale formylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-methylformanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of 2’-Methoxy-5’-methylformanilide.
Scientific Research Applications
2’-Methoxy-5’-methylformanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-5’-methylformanilide involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.
Comparison with Similar Compounds
2'-Methoxy-5'-methylbutyranilide
This analog (CAS: 199464-65-8) shares the same methoxy and methyl substituents on the benzene ring but replaces the formamide group with a butyramide (-NHCOC₃H₇) moiety. Despite having the same molecular weight (207.275 g/mol), the longer acyl chain in butyranilide may influence properties such as solubility and lipophilicity. However, increased lipophilicity in butyranilides could improve membrane permeability, a critical factor in drug design .
Substituent Position Effects: Acacetin (4’-Methoxy-5,7-dihydroxyflavone)
The 4’-methoxy substitution in acacetin contributes to its antioxidant and anti-inflammatory properties . Comparatively, the 2’-methoxy group in 2'-Methoxy-5'-methylformanilide may sterically hinder interactions with biological targets, suggesting that substituent position significantly modulates activity even across compound classes.
Functional Group Comparisons
Formanilide vs. Phosphinoid Derivatives
Phosphinoid derivatives of 5-methoxy-2(5H)-furanone exhibit unique coordination chemistry with metals like molybdenum and palladium .
Amides vs. Esters
Compared to esters (e.g., 5-methoxy-2-trimethylsilyloxy-acetophenone), anilides like this compound are less prone to hydrolysis under basic conditions due to the stability of the amide bond . This property may enhance shelf-life and metabolic stability in pharmaceutical applications.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₉H₁₁NO₂ | 207.275 | 2'-OCH₃, 5'-CH₃, -NHCHO | High polarity, potential solubility |
| 2'-Methoxy-5'-methylbutyranilide | C₁₂H₁₇NO₂ | 207.275 | 2'-OCH₃, 5'-CH₃, -NHCOC₃H₇ | Increased lipophilicity |
| Acacetin | C₁₆H₁₂O₅ | 284.26 | 4’-OCH₃, 5,7-diOH | Antioxidant, anti-inflammatory |
| Analog 47 (DHFR inhibitor) | C₂₄H₂₂N₄O₃ | 414.46 | 2'-OCH₃, 5'-(3-carboxyphenyl) | IC₅₀ = 23 µM (P. avium DHFR) |
Key Research Findings
- Acyl Group Impact : The transition from formanilide to butyranilide alters lipophilicity without changing molecular weight, highlighting the role of functional groups in tuning physicochemical properties .
- Substituent Bulk : Bulky substituents in pyrimidine analogs reduce cell penetration, suggesting that this compound’s compact structure may favor bioavailability .
- Methoxy Position : The 2’-methoxy group in the target compound may impose steric effects distinct from 4’-methoxy derivatives like acacetin, influencing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
